Cas no 1256359-17-7 (tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate)
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
- A-3862
- X0426
- tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- SCHEMBL15412342
- 1H-Pyrazole-1-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
- 1-Boc-1H-pyrazole-5-boronic acid pinacol ester
- CS-0048195
- N-Boc-1H-Pyrazole-5-boronic acid pinacol ester
- DTXSID90682218
- HWUUHAAZWMTBNW-UHFFFAOYSA-N
- AS-41994
- TERT-BUTYL5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE-1-CARBOXYLATE
- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid tert-butyl ester
- (1-(TERT-BUTOXYCARBONYL)-1H-PYRAZOL-5-YL)BORONIC ACID PINACOL ESTER
- 1256359-17-7
- N-Boc-1H-pyrazole-5-boronic acid,pinacol ester
- MFCD17214286
- DB-371412
- AKOS022184162
- PB12872
-
- MDL: MFCD17214286
- Inchi: 1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-10(8-9-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3
- InChI Key: HWUUHAAZWMTBNW-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=NN2C(=O)OC(C)(C)C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 294.17500
- Monoisotopic Mass: 294.1750874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
Experimental Properties
- PSA: 62.58000
- LogP: 1.96550
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM137464-250mg |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 95%+ | 250mg |
$181 | 2023-01-19 | |
| Chemenu | CM137464-5g |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 95%+ | 5g |
$1608 | 2023-01-19 | |
| eNovation Chemicals LLC | Y1001061-10g |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate |
1256359-17-7 | 95% | 10g |
$1750 | 2024-08-02 | |
| eNovation Chemicals LLC | D499784-250MG |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 97% | 250mg |
$145 | 2024-07-21 | |
| eNovation Chemicals LLC | D499784-500MG |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 97% | 500mg |
$220 | 2024-07-21 | |
| eNovation Chemicals LLC | D499784-1G |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 97% | 1g |
$355 | 2024-07-21 | |
| eNovation Chemicals LLC | D499784-5G |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 97% | 5g |
$1070 | 2024-07-21 | |
| eNovation Chemicals LLC | D499784-10G |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |
1256359-17-7 | 97% | 10g |
$1835 | 2024-07-21 | |
| abcr | AB311374-250 mg |
N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester, 95%; . |
1256359-17-7 | 95% | 250mg |
€153.40 | 2023-04-26 | |
| abcr | AB311374-1 g |
N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester, 95%; . |
1256359-17-7 | 95% | 1g |
€302.40 | 2023-04-26 |
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Suppliers
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS No. 1256359-17-7)
The compound tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, identified by the CAS number 1256359-17-7, is a highly specialized organic compound with significant applications in modern organic synthesis and materials science. This compound is notable for its unique structure, which combines a tert-butyl group with a dioxaborolane moiety attached to a pyrazole ring. The integration of these functional groups makes it a versatile building block in various chemical reactions, particularly in the field of boron-containing heterocycles.
The synthesis of this compound typically involves a multi-step process that begins with the preparation of the pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which provides excellent electronic properties for further functionalization. In this case, the pyrazole ring is substituted at the 5-position with a tetramethyl-dioxaborolane group. The dioxaborolane moiety is a three-membered ring containing two oxygen atoms and one boron atom, which is known for its stability and reactivity in certain chemical transformations. The tert-butyl group serves as an ester substituent on the pyrazole ring, enhancing the compound's solubility and reactivity in organic solvents.
Recent studies have highlighted the importance of boron-containing heterocycles in drug discovery and materials science. For instance, compounds like tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate have been utilized as precursors in the synthesis of bioactive molecules. The dioxaborolane group can act as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures with high precision. This makes it an invaluable tool in medicinal chemistry for designing potential drug candidates targeting various therapeutic areas.
In addition to its role in drug discovery, this compound has also found applications in materials science. The combination of the pyrazole ring and the dioxaborolane group provides unique electronic and optical properties that are being explored for use in advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent research has demonstrated that derivatives of this compound can exhibit enhanced electron transport properties, making them promising candidates for next-generation electronic materials.
The structural versatility of tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate also extends to its potential use in polymer chemistry. By incorporating this compound into polymer backbones or side chains, researchers can develop materials with tailored mechanical and thermal properties. For example, recent studies have shown that polymers incorporating dioxaborolane-containing units exhibit improved thermal stability and mechanical toughness compared to conventional polymers.
From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. The use of efficient catalysts and green solvents in its production process aligns with current trends toward sustainable chemistry. Moreover, its applications in energy-efficient materials contribute to reducing energy consumption in various industries.
In conclusion, tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS No. 1256359
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